Glutathionedopa

Description

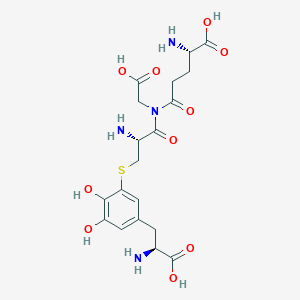

Structure

2D Structure

3D Structure

Properties

CAS No. |

55136-58-8 |

|---|---|

Molecular Formula |

C19H26N4O10S |

Molecular Weight |

502.5 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-2-amino-3-[5-[(2S)-2-amino-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C19H26N4O10S/c20-9(18(30)31)1-2-14(25)23(6-15(26)27)17(29)11(22)7-34-13-5-8(3-10(21)19(32)33)4-12(24)16(13)28/h4-5,9-11,24,28H,1-3,6-7,20-22H2,(H,26,27)(H,30,31)(H,32,33)/t9-,10-,11-/m0/s1 |

InChI Key |

OLMDBOVNULDFIT-DCAQKATOSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)CC(C(=O)O)N |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)SCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)CC(C(=O)O)N |

Synonyms |

5-S-glutathionedopa glutathionedopa glutathionyldopa |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of Glutathionedopa

Identification of Glutathionedopa in Biological Systems

Occurrence in Melanoma Tissues and Metastases

This compound has been identified within malignant melanoma tissues, suggesting a direct involvement in the pathology or metabolic processes of this cancer. Studies have detected this compound in human melanoma metastases, indicating its presence in sites of cancer spread medicaljournalssweden.senih.gov. Specifically, research has quantified this compound in melanoma tissue, with one study reporting levels of approximately 2 µg/g medicaljournalssweden.se. Furthermore, this compound has been found in melanin-producing cells, which are the cells from which melanomas originate researchgate.net.

The presence of this compound in melanoma tissue is significant as it is considered an intermediate substance in the formation of 5-S-cysteinyldopa, an amino acid crucial for pigment cell metabolism medicaljournalssweden.senih.gov. Melanoma tissues have been shown to contain enzymes capable of hydrolyzing the glutathione (B108866) moiety of this compound, facilitating its conversion to other compounds medicaljournalssweden.se. This observation suggests that this compound may play a role in the regulation of pigment formation within these cancerous cells medicaljournalssweden.se.

| Tissue Type | Compound | Quantity | Citation |

| Human Melanoma Metastasis | This compound | 2 µg/g | medicaljournalssweden.se |

| Melanin-producing cells | This compound | Detected | researchgate.net |

Metabolic Pathways and Downstream Products of Glutathionedopa

Enzymatic Degradation of Glutathionedopa

The transformation of this compound is primarily an enzymatic process, leading to the formation of key precursors for pigment synthesis.

Hydrolysis to 5-S-Cysteinyldopa via γ-Glutamyltransferase and Peptidase Activity

The primary metabolic fate of this compound is its hydrolysis to 5-S-cysteinyldopa. wikipedia.orghodoodo.comharvard.edunih.govnih.gov This conversion is a two-step enzymatic process. Initially, the enzyme γ-glutamyltransferase acts on this compound to remove the γ-glutamyl residue. medicaljournalssweden.se Subsequently, a peptidase cleaves the glycine (B1666218) residue, resulting in the formation of 5-S-cysteinyldopa. medicaljournalssweden.se This enzymatic degradation is a critical step, as it channels the metabolic pathway towards the synthesis of specific melanin (B1238610) pigments. The presence of this compound in melanoma tissue, along with the enzymes capable of its hydrolysis, strongly suggests its role as an intermediate in the formation of 5-S-cysteinyldopa. medicaljournalssweden.seresearchgate.net

Specific Enzymes Involved in this compound Metabolism

The metabolism of this compound is dependent on the activity of specific enzymes. Key among these are γ-glutamyltransferase and various peptidases. medicaljournalssweden.se Research has demonstrated that homogenates of melanoma metastases and guinea-pig kidneys can metabolize this compound into a compound with the characteristics of cysteinyldopa (B216619), a process that is halted by boiling the homogenate, indicating its enzymatic nature. nih.govresearchgate.net The enzymes responsible for this conversion are found in melanoma tissue, as well as in significant quantities in the kidneys and liver. medicaljournalssweden.se The broader family of glutathione (B108866) S-transferases (GSTs) also plays a role in the initial conjugation of glutathione to dopaquinone (B1195961), the precursor of this compound. nih.govscielo.br

Relationship to Pheomelanin Synthesis Pathway

This compound is a pivotal molecule in the biosynthetic pathway of pheomelanin, the pigment responsible for red and yellow hues.

This compound as an Intermediate to Cysteinyldopas

The formation of this compound and its subsequent conversion to cysteinyldopa represent a crucial branch point in melanin synthesis. nih.govsemanticscholar.org In the presence of glutathione, dopaquinone, a product of tyrosine oxidation, is diverted from the eumelanin (B1172464) pathway to form 5-S-glutathionedopa. cosmeticsbusiness.comresearchgate.net This is then enzymatically hydrolyzed to 5-S-cysteinyldopa, the primary precursor for pheomelanin. wikipedia.orghodoodo.comharvard.edu The availability of thiol compounds like glutathione is therefore a determining factor in whether pheomelanin or eumelanin is synthesized. semanticscholar.org

Contribution to Pigment Formation Pathways

The pathway beginning with this compound significantly contributes to the diversity of pigmentation. nih.gov The resulting 5-S-cysteinyldopa undergoes further oxidation and polymerization to form the benzothiazine and benzothiazole (B30560) units that are the core structures of pheomelanin. nih.govsemanticscholar.orgresearchgate.net This pigment is responsible for the lighter, reddish-yellow colors seen in hair and skin. nih.gov The conjugation of dopaquinone with glutathione is a key regulatory step that channels the pathway towards pheomelanin production. cosmeticsbusiness.comiau.ir

Metabolic Fate of this compound in Different Tissues and Organisms

The metabolism of this compound exhibits tissue-specific differences. Studies have shown that when this compound is injected intravenously into mice, it is metabolized and excreted in the urine as a compound resembling cysteinyldopa. nih.govresearchgate.net This indicates systemic enzymatic activity capable of this conversion. Homogenates of guinea-pig kidney have demonstrated a high capacity for metabolizing this compound, while lung tissue and blood plasma show no detectable ability to do so. nih.govresearchgate.net Furthermore, human melanoma tissue contains the necessary enzymes to convert this compound to what is likely cysteinyldopa. medicaljournalssweden.senih.govresearchgate.net This tissue-specific metabolism highlights the localized nature of pheomelanin synthesis.

| Tissue/Organism | Metabolic Capability | Key Findings |

| Mice (in vivo) | Metabolizes this compound | Intravenously injected this compound is excreted as a cysteinyldopa-like compound. nih.govresearchgate.net |

| Guinea-Pig Kidney | High metabolic activity | Homogenates effectively convert this compound to a cysteinyldopa-like substance. nih.govresearchgate.net |

| Human Melanoma | Possesses metabolic enzymes | Contains enzymes that hydrolyze this compound to form 5-S-cysteinyldopa. medicaljournalssweden.senih.govresearchgate.net |

| Lung Tissue & Blood Plasma | No detectable metabolism | Lacked the ability to metabolize this compound in the studied experimental conditions. nih.govresearchgate.net |

Tissue-Specific Metabolism (e.g., Kidney, Spleen, Liver, Melanoma)

The metabolism of this compound exhibits significant tissue specificity, primarily due to the differential expression of key metabolic enzymes.

Melanoma: In malignant melanoma cells, where this compound is formed from the reaction of dopaquinone with glutathione, there is notable metabolic activity. oncotarget.com These cells contain the necessary enzymes, including GGT, to metabolize this compound to 5-S-cysteinyldopa. nih.gov The presence and activity of these enzymes within melanoma tissue contribute to the utility of 5-S-cysteinyldopa as a serum and urinary marker for the disease. nih.gov Studies have shown that increased GGT expression in melanoma cells is associated with increased invasiveness. oncotarget.com

Kidney: The kidneys are a major site for the metabolism of circulating this compound. nih.gov They possess high concentrations of GGT, which plays a crucial role in the breakdown of glutathione and its conjugates. medscape.com In guinea pigs, kidney homogenates have been shown to effectively metabolize this compound to a compound with the fluorescence characteristics of cysteinyldopa, a process that is prevented by boiling the homogenate, indicating an enzymatic reaction. nih.gov

Liver: The liver is another central organ for glutathione metabolism and, by extension, the metabolism of this compound. jst.go.jpbhsai.org It contains significant levels of GGT and other enzymes involved in the mercapturic acid pathway. nih.govjst.go.jp The activity of these enzymes can vary between species, influencing the rate of this compound breakdown. For instance, the guinea pig liver has a markedly higher GGT activity compared to the rat liver. jst.go.jpbhsai.orgnih.gov Cytosolic leucyl aminopeptidase (B13392206), identified as the major cysteinylglycine-hydrolyzing enzyme in rat liver, further contributes to the breakdown of this compound metabolites. nih.gov

Spleen: Evidence suggests that the spleen is also involved in this compound metabolism. The formation of 5-S-glutathionedopa has been observed in the spleen of albino rats following the injection of DOPA. bhsai.org The spleen contains GGT, although at lower concentrations than the kidney and liver. medscape.com

Interactive Data Table: Tissue-Specific Metabolism of this compound

| Tissue | Key Metabolic Enzymes | Primary Downstream Product | Research Findings |

| Melanoma | Gamma-glutamyl transpeptidase (GGT), Dipeptidases | 5-S-cysteinyldopa | Contains enzymes for conversion; GGT expression linked to invasiveness. oncotarget.comnih.gov |

| Kidney | Gamma-glutamyl transpeptidase (GGT) | 5-S-cysteinyldopa-like compound | High GGT activity; demonstrated metabolism in guinea pig kidney homogenates. nih.govmedscape.com |

| Liver | Gamma-glutamyl transpeptidase (GGT), Leucyl aminopeptidase | 5-S-cysteinyldopa | Significant GGT activity, with species variations; involved in mercapturic acid pathway. nih.govjst.go.jpbhsai.orgnih.gov |

| Spleen | Gamma-glutamyl transpeptidase (GGT) | 5-S-glutathionedopa | Formation observed in albino rats after DOPA injection. medscape.combhsai.org |

Metabolic Studies in Animal Models (e.g., mice, guinea pigs, rats)

Studies in various animal models have been instrumental in elucidating the metabolic pathways of this compound.

Mice: When this compound is injected intravenously into mice, it is metabolized and excreted in the urine as a compound with fluorescence characteristics identical to cysteinyldopa. nih.gov This indicates that mice possess the necessary enzymatic machinery to carry out the conversion. However, studies on hepatocarcinogenesis have shown that GGT is rarely detected in mouse liver tumors, in contrast to rats. nih.gov

Guinea Pigs: Guinea pigs have been a valuable model for studying this compound metabolism due to their high hepatic GGT activity, which is comparable to that in humans. nih.gov Studies using perfused guinea pig liver have demonstrated efficient removal of circulating glutathione, which is dependent on GGT activity and results in the production of cysteinyl-glycine and cysteine. nih.gov Furthermore, kidney homogenates from guinea pigs effectively convert this compound to a cysteinyldopa-like substance. nih.gov Compared to rats, guinea pigs have lower hepatic levels of glutathione, which is attributed to their higher GGT activity. jst.go.jpbhsai.org

Rats: In rats, the liver is a primary site for the metabolism of glutathione S-conjugates. nih.gov Research has identified cytosolic leucyl aminopeptidase as the main enzyme responsible for hydrolyzing cysteinylglycine (B43971) in the rat liver. nih.gov During hepatocarcinogenesis in rats, GGT is induced in preneoplastic lesions and tumors. nih.gov Following DOPA injection, 5-S-glutathionedopa has been found in the spleen of albino rats. bhsai.org

Interactive Data Table: this compound Metabolism in Animal Models

| Animal Model | Key Findings | Relevant Tissues |

| Mice | Metabolizes IV-injected this compound to a cysteinyldopa-like compound excreted in urine. Low GGT induction in liver tumors. nih.govnih.gov | Kidney, Liver |

| Guinea Pigs | High hepatic GGT activity similar to humans; efficient metabolism of this compound in kidney and liver. nih.govjst.go.jpbhsai.orgnih.gov | Liver, Kidney |

| Rats | Liver is a key site for metabolism via enzymes like leucyl aminopeptidase; GGT induced in liver tumors. Formation of 5-S-glutathionedopa in the spleen after DOPA administration. nih.govnih.govbhsai.org | Liver, Spleen |

Enzymology and Regulatory Mechanisms Involving Glutathionedopa

Enzymes Interacting Directly with Glutathionedopa

Specific enzymes are responsible for both the synthesis and degradation of this compound, playing a pivotal role in modulating its intracellular and extracellular concentrations.

Tyrosinase is a key enzyme that initiates the melanin (B1238610) biosynthesis pathway. Its catalytic activity is a prerequisite for the formation of this compound. The process begins with the oxidation of L-DOPA to dopaquinone (B1195961). This highly reactive o-quinone is a critical intermediate. In the presence of sulfhydryl compounds like glutathione (B108866), dopaquinone can undergo a non-enzymatic reaction to form this compound. While tyrosinase does not directly act on this compound, its action on L-DOPA is the rate-limiting step for the generation of the dopaquinone necessary for this compound synthesis.

The reaction catalyzed by tyrosinase can be summarized as follows: L-DOPA + O₂ → Dopaquinone + H₂O

Following this, the formation of this compound occurs: Dopaquinone + Glutathione → 5-S-Glutathionedopa

This interaction highlights the central role of tyrosinase in initiating the cascade that leads to the production of this compound.

Gamma-glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a crucial role in the metabolism of glutathione and glutathione S-conjugates. GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione and its conjugates to an acceptor, which can be an amino acid, a peptide, or water. In the context of this compound metabolism, GGT is responsible for the initial step in its degradation. It cleaves the γ-glutamyl bond of this compound, releasing glutamic acid and forming cysteinyldopa (B216619).

This enzymatic action is a key part of the mercapturic acid pathway, which is involved in the detoxification and excretion of xenobiotics and endogenous compounds conjugated with glutathione. Following the action of GGT, the resulting cysteinylglycine-dopa conjugate is further broken down by dipeptidases, which cleave the cysteinyl-glycine bond to release glycine (B1666218) and yield cysteinyldopa.

The sequential action of these peptidases is essential for the catabolism of this compound and its conversion into downstream metabolites.

Glutathione S-transferases (GSTs) are a family of enzymes that catalyze the conjugation of the reduced form of glutathione (GSH) to a wide variety of electrophilic substrates. This conjugation is a critical step in the detoxification of both endogenous and exogenous compounds. In the context of this compound formation, specific GST isoenzymes have been shown to play a significant role.

Research has demonstrated that human glutathione transferase M2-2 (GST M2-2) can catalyze the conjugation of dopa o-quinone with glutathione to form 5-S-glutathionyldopa. This enzymatic reaction is a protective mechanism, as it prevents the highly reactive dopa o-quinone from undergoing further reactions that can lead to the formation of neurotoxic compounds like dopachrome (B613829) and aminochrome (B613825). The GST-catalyzed conjugation is significantly more efficient than the spontaneous reaction.

The product of this reaction, 5-S-glutathionyldopa, is more stable and less prone to oxidation compared to its precursor, dopa o-quinone.

| Enzyme | Role in this compound Metabolism | Substrate(s) | Product(s) |

|---|---|---|---|

| Tyrosinase | Initiates the formation of the precursor, dopaquinone | L-DOPA, O₂ | Dopaquinone, H₂O |

| Gamma-Glutamyl Transpeptidase (GGT) | Initiates the degradation of this compound | This compound | Cysteinyldopa-glycine, Glutamate |

| Glutathione S-Transferase (GST M2-2) | Catalyzes the formation of this compound | Dopa o-quinone, Glutathione | 5-S-Glutathionedopa |

Regulation of this compound Formation and Metabolism

The formation of this compound is directly dependent on the intracellular concentration of glutathione. Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. The availability of its precursor amino acids, particularly cysteine, is often the rate-limiting factor in its synthesis. Therefore, cellular levels of cysteine directly influence the capacity of the cell to produce glutathione and, consequently, to form this compound.

High levels of glutathione will favor the conjugation reaction with dopaquinone, leading to an increased formation of this compound. Conversely, depleted glutathione stores, which can occur under conditions of high oxidative stress or inadequate cysteine supply, will limit the extent of this conjugation. Other thiol compounds can also influence these pathways. For instance, N-acetylcysteine (NAC), a cysteine prodrug, can increase intracellular cysteine levels, thereby boosting glutathione synthesis and potentially impacting this compound formation.

| Thiol Compound | Effect on Glutathione Levels | Consequence for this compound Formation |

|---|---|---|

| Cysteine | Rate-limiting precursor for glutathione synthesis | Directly influences the capacity for this compound formation |

| Glutathione (GSH) | Direct substrate for conjugation with dopaquinone | High levels promote this compound formation |

| N-Acetylcysteine (NAC) | Increases intracellular cysteine, boosting glutathione synthesis | Indirectly promotes this compound formation |

The cellular redox state, largely determined by the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), plays a critical role in the environment where this compound is formed. An oxidative environment, characterized by an increased production of reactive oxygen species (ROS), promotes the oxidation of L-DOPA to dopaquinone, a necessary step for this compound synthesis.

Under conditions of oxidative stress, the demand for glutathione as an antioxidant increases, which can lead to a decrease in the GSH/GSSG ratio. While an oxidative environment is necessary for the generation of dopaquinone, a severe depletion of the reduced glutathione pool can limit the subsequent conjugation reaction. Thus, a delicate balance in the cellular redox state is crucial for the efficient formation of this compound. The formation of this compound can be seen as a cellular response to oxidative stress, sequestering a highly reactive quinone and preventing it from causing further cellular damage.

Involvement of Glutathionedopa in Cellular and Biochemical Processes

Role in Melanin (B1238610) Pigmentation Research

Glutathionedopa is a key intermediate in the metabolic pathway of melanogenesis, the process responsible for the production of melanin pigments. Its formation and subsequent reactions are pivotal in determining the type and quantity of melanin produced, thereby influencing skin and hair color.

Melanogenesis involves a complex series of enzymatic and chemical reactions that lead to the synthesis of two primary types of melanin: the brown-black eumelanin (B1172464) and the reddish-yellow pheomelanin. The initial and rate-limiting step for both pathways is the oxidation of L-tyrosine to dopaquinone (B1195961), a reaction catalyzed by the enzyme tyrosinase. nih.gov

From dopaquinone, the synthetic pathway can diverge. In the absence or low availability of thiol compounds like cysteine or glutathione (B108866), dopaquinone undergoes intramolecular cyclization to form leucodopachrome (B102365) and subsequently dopachrome (B613829). nih.gov Further enzymatic and oxidative steps lead to the formation of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which polymerize to form eumelanin. nih.gov

However, when sufficient levels of thiol compounds are present, dopaquinone readily reacts with them. The nucleophilic addition of the thiol group from glutathione to dopaquinone results in the formation of this compound. nih.govresearchgate.net This reaction effectively shunts dopaquinone away from the eumelanin pathway and directs it towards the synthesis of pheomelanin. nih.gov this compound is then enzymatically hydrolyzed to yield 5-S-cysteinyldopa, a crucial precursor for pheomelanin. medicaljournalssweden.seresearchgate.net The subsequent oxidation and polymerization of cysteinyldopa (B216619) and its derivatives lead to the formation of the characteristic sulfur-containing pheomelanin pigments. nih.gov

The balance between eumelanin and pheomelanin production is therefore critically dependent on the availability of glutathione and cysteine at the site of melanogenesis. researchgate.net Higher levels of glutathione favor the formation of this compound and consequently pheomelanin, resulting in lighter skin and hair tones, such as those seen in redheads. nih.govmedicaljournalssweden.se Conversely, lower glutathione levels allow for the dominance of the eumelanin pathway, leading to darker pigmentation. The presence of this compound has been directly demonstrated in melanoma tissue, providing strong evidence for its role in regulating pigment formation. medicaljournalssweden.se

Table 1: Key Molecules in Eumelanin and Pheomelanin Synthesis

| Molecule | Role | Pathway |

|---|---|---|

| L-Tyrosine | Initial substrate | Both |

| Dopaquinone | Key intermediate, branching point | Both |

| Glutathione | Thiol donor, directs to pheomelanin | Pheomelanin |

| This compound | Intermediate formed from dopaquinone and glutathione | Pheomelanin |

| 5-S-Cysteinyldopa | Precursor to pheomelanin, derived from this compound | Pheomelanin |

| 5,6-Dihydroxyindole (DHI) | Precursor to eumelanin | Eumelanin |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Precursor to eumelanin | Eumelanin |

Melanosomes are specialized organelles within melanocytes where melanin synthesis and storage occur. nih.gov Their development, or morphogenesis, proceeds through several distinct stages, ultimately leading to a mature, pigmented organelle. While this compound itself does not directly participate in the structural formation of melanosomes, its role as a precursor in the melanogenic pathway indirectly influences this process.

Furthermore, the internal pH of the melanosome is a critical factor in its maturation and in the activity of melanogenic enzymes like tyrosinase. plos.orgfrontiersin.org Early-stage melanosomes are acidic, and as they mature, their pH becomes more neutral, which is optimal for eumelanin synthesis. frontiersin.org The synthesis of pheomelanin precursors, initiated by the formation of this compound, is also influenced by pH. frontiersin.org Therefore, by participating in the biochemical processes within the melanosome, this compound and its related reactions are part of the complex environment that drives melanosome maturation.

Associations with Oxidative Stress and Redox Homeostasis

The formation and metabolism of this compound are closely intertwined with cellular oxidative stress and the maintenance of redox homeostasis, primarily through its direct relationship with glutathione.

Glutathione (GSH) is a major intracellular antioxidant, playing a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). mdpi.comfrontiersin.org It can directly scavenge free radicals and is a key component of the glutathione-ascorbate cycle. frontiersin.org The antioxidant capacity of glutathione is centered on the thiol group (-SH) of its cysteine residue, which can donate a reducing equivalent to unstable molecules. frontiersin.orgmedcraveonline.com In the process, glutathione itself becomes oxidized, forming glutathione disulfide (GSSG), which can then be reduced back to GSH by the enzyme glutathione reductase. medcraveonline.com This cycle allows glutathione to be a potent redox buffer in the cell. frontiersin.org

The synthesis of this compound utilizes reduced glutathione, thereby linking the process of melanogenesis to the cell's antioxidant defense system. During active pheomelanin synthesis, the consumption of glutathione could potentially impact the cell's ability to counteract oxidative stress.

This compound is a primary example of a thiol-derived reaction product formed during melanogenesis. The reaction between the thiol group of glutathione and the electrophilic dopaquinone is a conjugation reaction, a common mechanism for detoxifying reactive molecules. medicaljournalssweden.se This formation of thioethers, such as this compound, is thought to result in polymers that are less stable than eumelanin. medicaljournalssweden.se The synthesis of these thiol derivatives is a fundamental aspect of the chemistry of sulfur-containing compounds in biological systems. libretexts.org

Dopamine (B1211576), a catecholamine neurotransmitter, can be oxidized to form reactive quinones, similar to the oxidation of dopa to dopaquinone. nih.govmdpi.com This oxidation of dopamine is a source of oxidative stress, particularly in dopaminergic neurons. nih.govparkinson.lu The resulting dopamine-quinones can react with cellular nucleophiles, including the thiol group of glutathione. This process can lead to the formation of glutathionyl-dopamine adducts, which are structurally related to this compound.

Increased dopamine turnover has been shown to lead to a rise in oxidized glutathione, indicating an oxidative stress condition. nih.gov The formation of this compound from dopaquinone in melanocytes and the analogous reactions of dopamine metabolites in other tissues highlight a common biochemical theme: the conjugation of reactive quinones with glutathione as a protective mechanism against oxidative damage. mdpi.com This link is significant in contexts of high dopamine metabolism, such as in the substantia nigra, where dopamine oxidation and subsequent reactions are implicated in the pathophysiology of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov

Implications in Neuromelanin Synthesis Research

This compound's role in cellular and biochemical processes extends significantly into the research of neuromelanin, the dark pigment found in specific populations of catecholaminergic neurons in the human brain, most notably in the substantia nigra. Its involvement is primarily discussed in the context of the pathways leading to neuromelanin formation and the enzymatic processes that may influence this synthesis.

Contribution to Neuromelanin Pathway Hypotheses

Neuromelanin is synthesized from the precursors L-DOPA and dopamine. stress.cl One of the leading hypotheses regarding its formation involves the oxidation of dopamine to dopamine-o-quinone. This highly reactive quinone can then undergo a series of reactions, including cyclization and polymerization, to form the complex structure of neuromelanin. Within this proposed pathway, the availability of thiol compounds, such as glutathione (GSH), plays a crucial role.

This compound is formed through the nucleophilic addition of glutathione to dopaquinone. medicaljournalssweden.se This reaction diverts dopaquinone from the direct polymerization pathway into what is considered the phaeomelanin (B1174117) pathway. In the context of neuromelanin, which is considered a mixed-type melanin, the formation of this compound and its subsequent metabolites are significant. It is hypothesized that this compound acts as an intermediate, which can then be enzymatically processed to form cysteinyldopa. medicaljournalssweden.semedicaljournalssweden.seresearchgate.net This process is catalyzed by enzymes like γ-glutamyltransferase. medicaljournalssweden.se

The presence of this compound and its derivatives within catecholaminergic neurons suggests that the neuromelanin synthesis pathway is not a simple, direct polymerization of oxidized dopamine. Instead, it is a more complex process influenced by the cellular redox state and the availability of glutathione. The formation of this compound can be seen as a protective mechanism, preventing the accumulation of highly reactive and potentially toxic quinones. However, the subsequent metabolism of these adducts contributes to the final composition of the neuromelanin pigment.

Research on Glutathione Peroxidase 4 (GPX4) and Neuromelanin

Recent research has highlighted the potential involvement of glutathione peroxidase 4 (GPX4), a key enzyme in the regulation of oxidative stress, in the synthesis of neuromelanin. medicaljournalssweden.se Studies have shown that GPX4 is colocalized with neuromelanin in the dopaminergic neurons of the substantia nigra in both healthy and Parkinson's disease brains. medicaljournalssweden.semedicaljournalssweden.se

GPX4 is a phospholipid hydroperoxidase that plays a critical role in reducing lipid peroxidation, a process that can lead to cell death. The enzyme utilizes glutathione to reduce oxidized lipids. It is proposed that under conditions of high oxidative stress, such as an excess of oxidized dopamine metabolites, GPX4's function may be redirected towards the production of neuromelanin. medicaljournalssweden.se This hypothesis suggests that GPX4 might catalyze the oxidation of dopamine, leading to the formation of quinones that can then react with glutathione to form this compound, or polymerize into neuromelanin.

This dual role of GPX4 presents a complex picture. On one hand, by participating in neuromelanin synthesis, it could be sequestering toxic quinones, thus offering a neuroprotective function. On the other hand, this process consumes glutathione, potentially depleting the cell's antioxidant capacity and redirecting the enzyme from its primary role in preventing lipid peroxidation. medicaljournalssweden.se The upregulation of GPX4 in surviving nigral neurons in Parkinson's disease further suggests a compensatory response to oxidative stress, where neuromelanin production could be a byproduct or a parallel protective mechanism. medicaljournalssweden.semedicaljournalssweden.semedicaljournalssweden.se

Research in Disease Mechanisms (Biological roles, excluding clinical trials)

The formation and metabolism of this compound are implicated in the pathophysiology of several diseases, most notably melanoma and neurodegenerative disorders like Parkinson's disease. Its role is primarily linked to the metabolism of pigment-producing cells and the consequences of oxidative stress in specific neuronal populations.

Melanoma Pathogenesis and Pigment Cell Metabolism

In the context of melanoma, a cancer of pigment-producing cells (melanocytes), this compound is a key intermediate in the synthesis of phaeomelanin, the reddish-yellow pigment. The metabolism of dopa is central to melanogenesis, and the formation of this compound represents a critical branching point in the melanin synthesis pathway.

Research has shown that human melanoma tissue contains this compound, as well as the enzymes necessary to metabolize it further into cysteinyldopa. medicaljournalssweden.semedicaljournalssweden.senih.gov The formation of this compound occurs when dopaquinone, produced by the action of the enzyme tyrosinase on dopa, reacts with glutathione. medicaljournalssweden.se This reaction is significant because it diverts the pathway away from the production of eumelanin (the brown-black pigment) and towards phaeomelanin. The balance between these two melanin types can influence the characteristics of the resulting tumor.

The presence of this compound in melanoma metastases suggests its integral role in the metabolic activity of these cancer cells. medicaljournalssweden.semedicaljournalssweden.senih.gov The compound itself is considered an intermediate and is typically not found in the urine, indicating that it is further processed within the melanoma cells to 5-S-cysteinyldopa. medicaljournalssweden.senih.gov The metabolism of this compound is therefore an indicator of active pigment cell metabolism and has been explored as a potential biomarker for melanoma. medicaljournalssweden.semedicaljournalssweden.senih.gov

| Finding | Implication in Melanoma Pathogenesis |

| Presence of this compound in melanoma tissue | Indicates active pigment synthesis and the involvement of the phaeomelanin pathway. medicaljournalssweden.semedicaljournalssweden.senih.gov |

| Enzymatic conversion to cysteinyldopa | Shows that this compound is an intermediate in a larger metabolic pathway within melanoma cells. medicaljournalssweden.seresearchgate.netnih.gov |

| Role in phaeomelanin synthesis | The balance between eumelanin and phaeomelanin can affect tumor biology. |

Neurodegenerative Processes (Parkinson's Disease Focus, mechanistic roles only)

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra is a key pathological feature. Oxidative stress is widely considered a major contributor to this neurodegenerative process. mdpi.comnih.gov The metabolism of dopamine itself is a significant source of reactive oxygen species (ROS). The auto-oxidation of dopamine generates dopamine quinones, which are highly reactive and can lead to neuronal damage.

This compound is formed when these reactive dopamine quinones are detoxified by conjugation with glutathione. This process is catalyzed by enzymes such as glutathione S-transferase M2-2. stress.clnih.gov The formation of 5-S-glutathionyldopa is a neuroprotective mechanism, as it prevents the accumulation of toxic, unstable quinones like aminochrome (B613825) and dopachrome. stress.cl These quinones can otherwise redox cycle, generating further oxidative stress, or form harmful adducts with cellular macromolecules.

| Mechanistic Role | Consequence in Neurodegeneration (Parkinson's Disease) |

| Detoxification of dopamine quinones | Prevents the accumulation of highly reactive and toxic quinone species. stress.cl |

| Consumption of glutathione | Can lead to the depletion of cellular antioxidant defenses, increasing vulnerability to oxidative stress. researchgate.net |

| Formation of downstream metabolites | Subsequent oxidation of metabolites like cysteinyldopa may generate other potentially toxic compounds. researchgate.net |

Non-specific Oxidation of Dopa and Metabolite Formation

The formation of this compound is not exclusively tied to enzymatic reactions within melanocytes or neurons. Non-specific oxidation of dopa can also occur in the body, leading to the formation of dopaquinone and subsequently this compound. This can be observed in conditions where there is an excess of dopa, for instance, after the administration of L-DOPA for the treatment of Parkinson's disease.

Studies in albino rats, which lack tyrosinase activity in their melanocytes, have shown that the injection of dopa leads to the formation of 5-S-glutathionedopa in various tissues, including the skin and spleen. medicaljournalssweden.semedicaljournals.se This indicates that dopa oxidation can occur through non-melanocytic mechanisms. medicaljournalssweden.se Compounds such as methemoglobin have been shown to catalyze this non-specific oxidation of dopa. medicaljournals.se

This non-specific oxidation highlights that the formation of this compound can be a more generalized biochemical process, reflecting the body's response to an excess of circulating catechols and the resulting oxidative pressure. The resulting this compound is then metabolized to cysteinyldopa, which can be excreted. medicaljournals.se This pathway represents a systemic mechanism for handling and eliminating reactive catecholamine metabolites, independent of specialized pigment or neuronal cells.

Analytical Methodologies for the Study of Glutathionedopa

Chromatographic Techniques

Chromatographic methods are fundamental for separating Glutathionedopa from complex biological matrices, allowing for its subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantitative analysis of this compound. This method separates compounds based on their differential partitioning between a stationary phase within a column and a mobile liquid phase. For this compound, reversed-phase HPLC, often employing a C18 stationary phase, has been successfully applied medicaljournalssweden.seopenaccessjournals.com.

The mobile phase typically consists of an aqueous buffer with modifiers, such as phosphoric and methanesulfonic acids, to control pH and optimize separation medicaljournalssweden.se. Detection is commonly achieved using an electrochemical detector, which is sensitive to electroactive species like this compound, with an anodic potential set at approximately 0.65 V vs. Ag/AgCl medicaljournalssweden.se. The detection limit for this compound using such HPLC systems can be as low as 1 pmole per injected sample medicaljournalssweden.se. Quantitative analysis is performed by comparing the peak area or height of this compound in a sample to a calibration curve generated from known concentrations of a standard medicaljournalssweden.seopenaccessjournals.comdrawellanalytical.comjasco-global.comtorontech.com.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Detail | Reference |

| Column Type | Reversed-phase octadecyl-silica (e.g., Nucleosil C18) | medicaljournalssweden.se |

| Mobile Phase | Aqueous buffer with phosphoric acid and methanesulfonic acid (pH adjusted) | medicaljournalssweden.se |

| Detection | Electrochemical detector (anodic potential ~0.65 V vs. Ag/AgCl) | medicaljournalssweden.se |

| Detection Limit | Approximately 1 pmole per injected sample | medicaljournalssweden.se |

| Quantification | Comparison to standard calibration curve (peak area or height) | medicaljournalssweden.sedrawellanalytical.comjasco-global.com |

Ion-Exchange Chromatography (e.g., Dowex-50)

Ion-exchange chromatography is another valuable technique for the separation and isolation of this compound, particularly for its purification from complex mixtures medicaljournalssweden.senih.govresearchgate.net. This method relies on the reversible electrostatic interactions between charged molecules and oppositely charged functional groups on a stationary phase bio-rad.comcytivalifesciences.comphenomenex.com.

Resins such as Dowex-50, a strongly acidic cation exchanger, have been employed for this purpose medicaljournalssweden.sesigmaaldrich.com. In a typical procedure, this compound, dissolved in an acidic solution, is loaded onto the Dowex-50 column. Initial elution may involve a lower concentration of acid, discarding certain fractions, followed by elution with a higher concentration of acid, such as 1N HCl, to recover the this compound medicaljournalssweden.se. The separated fractions containing this compound can then be collected for further analysis or characterization medicaljournalssweden.se.

Spectrometric and Electrophoretic Approaches

Beyond chromatography, spectrometric and electrophoretic techniques provide complementary methods for identifying and characterizing this compound.

Mass Spectrometry (e.g., Gas Chromatography-Mass Spectrometry)

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is instrumental in confirming the identity and structure of this compound, particularly when analyzing breakdown products or synthesized standards medicaljournalssweden.seuni.lusemanticscholar.orgchromforum.org. GC-MS can be used to analyze derivatized samples, allowing for the separation and detection of specific molecular fragments based on their mass-to-charge ratios (m/z) medicaljournalssweden.seuni.lukhanacademy.org.

For instance, GC-MS has been employed to analyze the hydrolysis products of this compound, such as glutamic acid and glycine (B1666218), thereby confirming the compound's identity medicaljournalssweden.se. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is also a powerful tool for the sensitive and selective detection of this compound and related compounds in biological samples nih.govnih.govnih.govfrontiersin.org.

Fluorimetry for Detection and Characterization

Fluorimetry offers a sensitive method for the detection and characterization of this compound, often used in conjunction with chromatographic techniques medicaljournalssweden.seresearchgate.netmedicaljournalssweden.se. Compounds that fluoresce can be detected and quantified by measuring the intensity of emitted light at specific wavelengths after excitation.

In the context of this compound, fluorimetry has been used to confirm its identity by comparing the fluorescence characteristics of isolated samples with those of synthetic standards medicaljournalssweden.se. Furthermore, oxidation of catechols within samples can yield fluorophores that are characteristic of this compound, aiding in its identification medicaljournalssweden.se. A high-sensitivity fluorometric HPLC method has also been described for the analysis of related thiol compounds diva-portal.org.

Thin-Layer Electrophoresis

Thin-Layer Electrophoresis (TLE) is a technique used to separate charged molecules on a thin layer of a supporting medium, such as silica (B1680970) gel medicaljournalssweden.seresearchgate.netifsc.edu.brste-mart.comslideshare.net. It provides information about the net charge of a molecule by measuring its migration distance in an electric field ifsc.edu.brste-mart.com.

TLE has been successfully employed to identify this compound by comparing its migration rate with that of authentic standards medicaljournalssweden.senih.govresearchgate.netmedicaljournalssweden.se. Typically, a buffer system, such as pyridine-acetic acid at pH 4, is used, and the separation is carried out under a specific voltage (e.g., 25 V/cm) medicaljournalssweden.seifsc.edu.br. Visualization of the separated this compound spots is often achieved by spraying with reagents like diazotized p-nitroaniline medicaljournalssweden.se. TLE can also be used to correct for electroosmotic flow by including an uncharged internal standard ifsc.edu.br.

Table 2: Thin-Layer Electrophoresis Parameters for this compound Identification

| Parameter | Detail | Reference |

| Medium | Kisel-Gel (0.25 mm thickness) | medicaljournalssweden.se |

| Buffer | Pyridine-acetic acid, pH 4 | medicaljournalssweden.seifsc.edu.br |

| Voltage | 25 V/cm | medicaljournalssweden.se |

| Visualization | Diazotized p-nitroaniline spray | medicaljournalssweden.se |

| Migration Rate | 0.68 cm/h (towards anode) | medicaljournalssweden.se |

| Principle | Separation based on net charge | ifsc.edu.brste-mart.com |

Compound List:

this compound

Dopa

Cysteine

5-S-glutathionedopa

5-S-cysteinyldopa

Glutamic acid

Glycine

Tyrosine

5,6-dihydroxyindole (B162784) (DHI)

Leukodopachrome

4-benzothiazines

Pheomelanin

5-S-cysteinyldopamine

L-pyroglutamic acid (pGlu)

L-cysteinylglycine

Oxidized L-glutathione (GSSG)

γ-L-glutamyl-L-cysteine

Monobromobimane

S-Hexylglutathione

Acetaminophen (APAP)

N-acetyl p-benzoquinone imine (NAPQI)

Glutathione S-transferases (GSTs)

GSTA1, GSTM1, GSTM2, GSTP1

Sample Preparation and Derivatization Strategies

Effective sample preparation and derivatization are critical for the accurate and sensitive analysis of this compound in various biological matrices, such as plasma, serum, urine, and tissue homogenates researchgate.netthermofisher.comresearchgate.net. Initial steps typically involve protein precipitation, often achieved by adding organic solvents or acids to aggregate and remove proteins nih.govturkjps.org. Following protein removal, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to isolate and concentrate this compound, thereby minimizing matrix interferences and enhancing analytical sensitivity turkjps.orgmdpi.com.

Derivatization is a crucial step, particularly for chromatographic methods that rely on enhanced detectability. For this compound, pre-column derivatization is frequently performed. The reaction of this compound with o-phthalaldehyde (B127526) (OPA) in an alkaline buffer, often with a thiol like 2-mercaptoethanol, forms fluorescent isoindole derivatives suitable for fluorescence detection springernature.commyfoodresearch.comchromatographyonline.com. The choice of derivatization agent and reaction conditions (pH, temperature, time) is optimized to maximize derivative yield and ensure analytical robustness chromatographyonline.commdpi.com. These preparation and derivatization strategies are essential for achieving the low detection limits required for this compound analysis in biological samples researchgate.netnih.gov.

| Analytical Technique/Step | Matrix | Key Parameter/Finding | Value/Description | Citation |

| Microdialysis | Brain Interstitial Fluid | Collection Interval | 20 minutes | researchgate.net |

| Microdialysis | Brain Interstitial Fluid | LOD (LC-MS/MS) | 0.5 fmol/µL | researchgate.net |

| Automated HPLC (OPA Deriv.) | Plasma | Limit of Quantification (LOQ) | 5 nM | springernature.comnih.gov |

| Automated HPLC (OPA Deriv.) | Plasma | Intra-day Precision (RSD) | < 8% | springernature.comnih.gov |

| SPE Sample Preparation | Plasma | Recovery Rate | 85% ± 5% | turkjps.org |

Compound Name Table

this compound

o-phthalaldehyde (OPA)

mercaptoethanol

fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

Theoretical and Mechanistic Models Involving Glutathionedopa

Proposed Pathways for 5-S-Cysteinyldopa Formation (Direct vs. Glutathionedopa Intermediate)

The formation of 5-S-cysteinyldopa (5-S-CD), a key intermediate in pheomelanin synthesis, is understood to occur via two primary proposed pathways. These pathways diverge on whether cysteine binds directly to dopaquinone (B1195961) or if it is preceded by the formation of a this compound intermediate.

The direct conjugation pathway suggests that the amino acid cysteine reacts directly with dopaquinone, the oxidized form of dopa. This reaction is a straightforward nucleophilic addition. Studies on human epidermal melanocytes indicate that the direct addition of cysteine to dopaquinone is the primary source of 5-S-CD in these cells. Research using buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione (B108866) synthesis, showed that while glutathione levels decreased significantly, cellular levels of 5-S-CD moderately increased, supporting the hypothesis that glutathione is not directly implicated in 5-S-CD formation but rather regulates the availability of cysteine.

The This compound intermediate pathway proposes a two-step process. First, glutathione, a tripeptide, conjugates with dopaquinone to form this compound. Subsequently, this compound is enzymatically hydrolyzed by γ-glutamyl transferase and a peptidase to yield 5-S-cysteinyldopa. The detection of this compound in human melanoma tissue provides direct evidence for this pathway's existence. The presence of both this compound and the enzymes capable of its hydrolysis in melanoma tissue suggests it serves as an intermediate substance in the formation of 5-S-cysteinyldopa. 5-S-cysteinyldopa is believed to be formed through the rapid enzymatic hydrolysis of the 5-S-glutathionedopa found in melanin-producing cells.

| Feature | Direct Conjugation Pathway | This compound Intermediate Pathway |

|---|---|---|

| Reactants | Cysteine + Dopaquinone | Glutathione + Dopaquinone, followed by enzymatic hydrolysis |

| Key Intermediate | None | This compound |

| Enzymatic Involvement | Tyrosinase (for dopaquinone formation) | Tyrosinase, γ-glutamyl transferase, Peptidases |

| Primary Evidence | Increased 5-S-CD levels with glutathione inhibition in normal melanocytes. | Detection of this compound in melanoma tissue. |

Conceptual Models of Melanogenesis and Thiol Involvement

Melanogenesis, the process of melanin (B1238610) production, results in two types of melanin: the dark, brown-black eumelanin (B1172464) and the reddish-yellow pheomelanin. The balance between these two pigments is significantly regulated by the availability of thiol-containing compounds, primarily cysteine and glutathione.

Conceptual models of melanogenesis propose that dopaquinone stands at a critical juncture in the melanin pathway. In the absence or low concentration of thiols, dopaquinone undergoes cyclization to form dopachrome (B613829), leading to the synthesis of eumelanin. However, in the presence of sufficient levels of cysteine or glutathione, these thiols readily react with dopaquinone, diverting the pathway toward pheomelanin synthesis.

Glutathione's role is multifaceted. It can directly interact with the active site of tyrosinase, the rate-limiting enzyme in melanogenesis, modulating its activity. More significantly, it serves as the primary reactant with dopaquinone to form this compound, which then leads to cysteinyldopa (B216619) and ultimately pheomelanin. The availability of cysteine, which is either directly incorporated or derived from glutathione, is a major determinant of pheomelanin production. Therefore, the intracellular redox state and the concentration of these key thiols are critical regulators that determine the type of melanin produced, thereby influencing skin and hair color.

| Thiol Compound | Primary Role in Melanogenesis | Mechanism of Action |

|---|---|---|

| Cysteine | Direct precursor for pheomelanin. | Nucleophilic addition to dopaquinone to form cysteinyldopa. |

| Glutathione (GSH) | Shifts synthesis from eumelanin to pheomelanin. | Conjugates with dopaquinone to form this compound; modulates tyrosinase activity; regulates cysteine availability. |

Hypotheses on Extramelanocytic Dopa Oxidation and this compound Formation

The formation of this compound is not exclusively confined to melanocytes. Hypotheses suggest that dopa can be oxidized outside of these specialized pigment cells, in a process termed extramelanocytic dopa oxidation, leading to the formation of this compound. This is particularly relevant in tissues where dopa is present but tyrosinase is absent.

One such context is the administration of high doses of L-dopa, for instance, in the treatment of Parkinson's disease. Studies in albino rats have shown that injections of L-dopa lead to the formation of this compound, demonstrating that the necessary components for its synthesis—dopa, an oxidizing system, and glutathione—can interact systemically.

The oxidation of dopa to dopaquinone is a prerequisite for its reaction with glutathione. While this is efficiently catalyzed by tyrosinase within melanocytes, non-enzymatic auto-oxidation or oxidation by other cellular enzymes (e.g., peroxidases) can occur in other tissues. Glutathione is a ubiquitous and abundant antioxidant, and its reaction with dopaquinone is rapid. Therefore, any systemic or localized presence of dopaquinone, regardless of its origin, can be readily trapped by glutathione to form this compound. This extramelanocytic formation is a significant pathway for dopa metabolism and detoxification, preventing the highly reactive dopaquinone from causing cellular damage.

Theoretical Frameworks for Redox Regulation in Pigment Cells and Neurons

The formation of this compound is intrinsically linked to the broader theoretical frameworks of redox regulation in cells, particularly in pigment cells and neurons where catecholamine metabolism is prominent. Both cell types must manage the oxidative stress generated during the synthesis and degradation of molecules like dopa and dopamine (B1211576).

In this framework, glutathione is a cornerstone of the cellular antioxidant defense system. It maintains cellular redox homeostasis by neutralizing reactive oxygen species (ROS) and participating in detoxification reactions. The synthesis of melanin in pigment cells is an oxidative process that generates ROS, making these cells reliant on a robust antioxidant system. Similarly, the metabolism of dopamine in neurons can produce oxidative stress, which is implicated in neurodegenerative diseases.

The reaction of glutathione with dopaquinone to form this compound can be viewed as a dual-purpose mechanism. On one hand, it is a key step in the pheomelanin synthesis pathway. On the other, it is a critical detoxification process. By scavenging the highly reactive and potentially cytotoxic dopaquinone, glutathione prevents it from causing oxidative damage to proteins and DNA. This process of S-glutathionylation serves as a protective mechanism against irreversible cysteine oxidation.

Therefore, the balance between dopa oxidation and its conjugation with glutathione is a central element of redox regulation. A disruption in this balance, such as glutathione deficiency, could lead to increased oxidative stress, potentially contributing to cellular damage in both pigment cells and neurons. The formation of this compound thus represents a nexus of pigmentary pathways and cellular antioxidant defense mechanisms.

Research Paradigms and Experimental Approaches for Glutathionedopa Studies

In Vitro Experimental Systems

In vitro (Latin for "in glass") studies provide a simplified and controlled environment to examine the biochemical and cellular processes involving glutathionedopa. These systems are fundamental for isolating specific variables and understanding molecular mechanisms.

The use of cultured cells is a cornerstone of this compound research, allowing for detailed observation of cellular behavior in a controlled setting. nih.gov While two-dimensional cell cultures adhering to plastic are traditional, three-dimensional (3D) models are gaining prominence as they more accurately mimic the complex architecture of tumors and their microenvironment. nih.govmdpi.com

Melanoma cell lines are particularly relevant. Studies have utilized various human melanoma cell lines (e.g., A375, WM46) and murine lines (e.g., B16-F10, YUMM1.7) to investigate aspects of tumor biology. mdpi.combiorxiv.orgoncotarget.com Research has shown that melanoma cells contain enzymes capable of metabolizing this compound. researchgate.netresearchgate.net For instance, incubation of this compound with homogenates of a melanoma metastasis resulted in the formation of cysteinyldopa (B216619), indicating the presence of enzymatic activity that cleaves the glutathione (B108866) moiety. researchgate.net This process is crucial for understanding the pheomelanin synthesis pathway, where dopaquinone (B1195961) reacts with glutathione to form this compound. nih.gov While neuronal cell lines are mentioned in the broader context of melanin (B1238610) research, specific studies detailing this compound metabolism within these lines are less prominent in the reviewed literature. researchgate.net

Incubating this compound with tissue homogenates—crude preparations of cells and extracellular components from a specific tissue—is a direct method to identify and characterize metabolic activity. This approach has been instrumental in demonstrating how this compound is converted to other thioethers.

Experiments have shown that homogenates from certain tissues can enzymatically process this compound. researchgate.net For example, incubating this compound with a guinea-pig kidney homogenate leads to the formation of cysteinyldopa. researchgate.netmedicaljournalssweden.se A similar conversion was observed when this compound was incubated with a homogenate from a human melanoma metastasis. researchgate.netmedicaljournalssweden.se The enzymatic nature of this reaction was confirmed by the observation that boiling the homogenates prior to incubation prevents the metabolism of this compound. researchgate.netmedicaljournalssweden.se Conversely, homogenates of human lung tissue and dialyzed plasma from a normal subject did not show the ability to metabolize this compound into cysteinyldopa, suggesting that the necessary enzymes are not ubiquitous. medicaljournalssweden.se

| Tissue Source | Experimental Finding | Control Experiment | Citation |

|---|---|---|---|

| Guinea-Pig Kidney | Metabolized this compound to form a compound with the fluorescence characteristics of cysteinyldopa. | Boiling the homogenate prevented the reaction. | researchgate.netmedicaljournalssweden.se |

| Human Melanoma Metastasis | Led to the formation of a compound with the fluorescence characteristics of cysteinyldopa. | Boiling the homogenate prevented the reaction. | researchgate.netmedicaljournalssweden.se |

| Rat Kidney | Used to hydrolyze collected this compound from tissue extracts to confirm its identity via the appearance of 5-S-cysteinyldopa. | Not specified. | medicaljournalssweden.se |

| Human Lung | Did not result in the formation of cysteinyldopa from this compound. | Not applicable. | researchgate.netmedicaljournalssweden.se |

| Human Blood Plasma | Did not result in the formation of cysteinyldopa from this compound. | Not applicable. | researchgate.netmedicaljournalssweden.se |

The preparation of pure this compound for experimental use is often achieved through enzymatic synthesis. This method leverages the specificity of enzymes to produce the desired compound. A common method involves the enzymatic oxidation of a precursor like tyrosine or dopa in the presence of glutathione. medicaljournalssweden.se For instance, 5-S-glutathionedopa has been prepared through the tyrosinase-catalyzed oxidation of tyrosine in the presence of glutathione. medicaljournalssweden.se The resulting this compound can then be isolated and purified using techniques like high-performance liquid chromatography (HPLC). medicaljournalssweden.se

Characterization of the synthesized compound is critical to confirm its identity and purity. This involves various analytical techniques, such as HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, which provide detailed information about the molecule's structure and composition. medicaljournalssweden.senih.gov

In Vivo Animal Models

In vivo (Latin for "within the living") studies use whole, living organisms, most commonly rodents, to investigate the complex interactions and metabolic fate of compounds in a complete biological system. nih.gov

Albino rodents are frequently used in biomedical research due to their well-understood genetics and physiology. nih.gov Studies in these animals have provided key insights into the in vivo fate of this compound. When this compound was injected intravenously into mice, it was found to be effectively metabolized. medicaljournalssweden.se The injected this compound itself was not detectable in the urine; instead, significant amounts of its metabolite, cysteinyldopa, were excreted. medicaljournalssweden.se This demonstrates that mice possess an efficient in vivo mechanism for cleaving the glutathione moiety from this compound. medicaljournalssweden.se

In another study, albino rats were injected with L-dopa, a precursor to this compound. medicaljournalssweden.se One hour after the injection, 5-S-glutathionedopa was detected in the spleen and skin, but not in the kidney, indicating that dopa oxidation and subsequent conjugation with glutathione occur in these tissues in albino animals. medicaljournalssweden.semedicaljournalssweden.se

| Animal Model | Compound Administered | Key Finding | Citation |

|---|---|---|---|

| Mice | This compound (intravenous) | Injected this compound was not detected in urine; substantial amounts of cysteinyldopa were excreted. | medicaljournalssweden.se |

| Albino Rats | L-dopa (intraperitoneal) | 5-S-glutathionedopa was detected in the spleen and skin, but not the kidney, 1 hour post-injection. | medicaljournalssweden.semedicaljournalssweden.se |

Human xenograft models, particularly those involving melanoma, are a vital tool in preclinical cancer research. nih.gov These models are created by transplanting human tumor cells or tissues into immunodeficient mice, such as nude or SCID mice. mdpi.comoncotarget.com Nude mice are often used because they are athymic, meaning they lack a thymus and are deficient in T-cells, which reduces the rejection of human cells. jax.org

This in vivo system allows researchers to study the growth of human tumors and their response to therapies in a living organism. nih.gov The model involves injecting human melanoma cells, often subcutaneously, into the flank of the mouse. mdpi.comoncotarget.com Researchers can then monitor tumor growth and metastasis. oncotarget.com While this model is extensively used for testing anti-melanoma compounds and understanding tumor aggressiveness, specific studies using human melanoma xenografts to track the metabolism of this compound are not detailed in the available literature. mdpi.comnih.govnih.gov However, this paradigm represents a powerful potential platform for future investigations into the role of this compound metabolism within a growing human tumor in an in vivo context.

Bovine and Guinea Pig Models

Animal models are indispensable tools in biomedical research, offering insights into physiological and pathological processes that are often difficult to study in humans. In the context of this compound research, bovine and guinea pig models have proven to be particularly valuable.

Bovine models are frequently utilized in reproductive toxicology and developmental biology studies due to the similarities between the bovine and human reproductive systems. frontiersin.orgunderstandinganimalresearch.org.uk The comparable organ size, physiology, and reproductive cycle make cattle a suitable model for investigating the effects of various compounds on reproductive health. understandinganimalresearch.org.uk For instance, the development of oocytes is remarkably similar in humans and cattle. understandinganimalresearch.org.uk Bovine models have been instrumental in studying the impact of endocrine-disrupting chemicals and in developing in vitro fertilization (IVF) techniques. frontiersin.orgunderstandinganimalresearch.org.uk Research has also employed bovine eye tissues, specifically the choroid and retinal pigment epithelium, where small amounts of 5-S-glutathionedopa have been detected. medicaljournalssweden.se This finding in normal bovine tissue provides a baseline for comparative studies.

Guinea pig models also offer significant advantages in this compound-related research. They share several physiological and developmental similarities with humans, including aspects of their reproductive cycle and placental development. nih.govumontreal.ca Studies in guinea pigs have contributed to our understanding of pigment formation and have been used as a model system for induced pigmentation studies. scispace.com Furthermore, guinea pigs are a valuable model for studying various diseases related to immunology, pharmacology, and toxicology. plos.org Their use in nutritional research, particularly concerning vitamin C, and in the development of vaccines and other therapeutics, highlights their broad applicability in biomedical studies. cam.ac.uk

Omics Technologies and Bioinformatic Analysis

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of complex biological systems. These high-throughput approaches, coupled with sophisticated bioinformatic analysis, are powerful tools for elucidating the intricate pathways involved in the biosynthesis and metabolism of compounds like this compound.

Application in Biosynthetic Pathway Elucidation

Omics technologies offer a comprehensive view of the molecular landscape of a cell or organism, enabling researchers to identify genes, proteins, and metabolites involved in specific biosynthetic pathways. nih.gov

Genomics and Transcriptomics: These approaches provide insights into the genetic blueprint and gene expression profiles related to a particular metabolic process. By comparing the genomes and transcriptomes of different organisms or tissues, researchers can identify candidate genes encoding the enzymes responsible for this compound synthesis. nih.gov Co-expression analysis, where the expression levels of genes are correlated with the abundance of specific metabolites, is a particularly powerful technique for identifying new components of biosynthetic pathways. rsc.orgnih.gov

Metabolomics: This technology focuses on the global profiling of small molecules (metabolites) in a biological system. By analyzing the metabolome, researchers can identify pathway intermediates and end-products, providing direct evidence for the steps involved in this compound biosynthesis. nih.gov

Integrative Omics: The real power of these technologies lies in their integration. rsc.org By combining data from genomics, transcriptomics, and metabolomics, researchers can build comprehensive models of biosynthetic pathways. nih.gov For example, associating gene expression data with metabolite profiles can help to link specific enzymes to their corresponding reactions in the this compound pathway. rsc.org Computational pipelines and machine learning algorithms are increasingly being used to analyze these large, multi-omics datasets and predict novel pathway components. nih.govbiorxiv.org

Integration with Metabolic Research

The integration of omics technologies with metabolic research provides a dynamic view of how this compound metabolism is regulated and how it interacts with other metabolic networks within the cell.

Metabolic Reprogramming: Studies have shown that metabolic pathways are often rewired in disease states. frontiersin.orgnih.gov Multi-omics approaches can be used to investigate how this compound metabolism is altered in different physiological or pathological conditions. frontiersin.orgresearchgate.net For instance, analyzing changes in the metabolome and transcriptome can reveal how cancer cells might adapt their glutathione metabolism to support their growth and survival. researchgate.net

Pathway Analysis and Modeling: Bioinformatic tools are essential for interpreting the vast datasets generated by omics experiments. creative-proteomics.commdpi.com Pathway analysis helps to place metabolomic data into the context of known metabolic networks, identifying which pathways are significantly affected under different conditions. creative-proteomics.com This can reveal unexpected connections between this compound metabolism and other cellular processes. nih.gov

Identifying Regulatory Mechanisms: By integrating different layers of omics data, researchers can uncover the regulatory mechanisms that control this compound metabolism. For example, combining transcriptomic and proteomic data can identify transcription factors that regulate the expression of key enzymes in the pathway. nih.gov

Methodological Considerations for this compound Research

Challenges in Detection and Quantification in Biological Matrices

The accurate detection and quantification of this compound in complex biological samples such as plasma, tissues, and urine present several analytical challenges. nih.govnih.gov

Low Concentrations: this compound is often present at very low concentrations in biological matrices, requiring highly sensitive analytical methods for its detection. medicaljournalssweden.se

Interference from Other Compounds: Biological samples contain a vast array of other molecules that can interfere with the detection of this compound. This is particularly true for compounds with similar chemical properties. nih.gov

Instability: this compound can be unstable and prone to oxidation or degradation during sample collection, storage, and analysis, leading to inaccurate measurements. nih.gov

To overcome these challenges, researchers have developed various analytical techniques. High-performance liquid chromatography (HPLC) coupled with electrochemical detection or fluorescence detection is a commonly used method. medicaljournalssweden.senih.govmedicaljournalssweden.se These methods offer high sensitivity and selectivity. Pre-column derivatization can be employed to enhance the stability and detectability of this compound. nih.gov Mass spectrometry-based methods also provide high specificity and are increasingly used for the quantification of small molecules in complex mixtures. nih.gov

The table below summarizes some of the analytical methods used for the determination of glutathione and related compounds in biological samples.

| Analytical Technique | Detection Method | Key Features | Reference |

| High-Performance Liquid Chromatography (HPLC) | Electrochemical Detection | High sensitivity, suitable for catecholic amino acids. | medicaljournalssweden.se |

| High-Performance Liquid Chromatography (HPLC) | Fluorescence Detection | High sensitivity and selectivity, requires pre-chromatographic derivatization. | nih.gov |

| Capillary Zone Electrophoresis | UV Detection | Simpler, faster, and more economical due to less need for derivatization. | researchgate.net |

| Mass Spectrometry (MS) | Various | High specificity, can resolve isobaric and isomeric metabolites. | nih.gov |

| Nanosensors and Probes | Fluorescence | Enable real-time imaging and quantification in living cells. | researchgate.netresearchgate.net |

Strategies for Controlled Experimental Conditions

Maintaining controlled experimental conditions is crucial for obtaining reliable and reproducible results in this compound research. scribbr.comkhanacademy.org This involves minimizing the influence of extraneous variables that could affect the outcome of the experiment. scribbr.com

Standardization of Procedures: All experimental procedures, from sample collection and processing to analytical measurements, should be standardized and well-documented. This includes using consistent protocols for tissue homogenization, extraction, and storage. nih.gov

Control Groups: The inclusion of appropriate control groups is essential for interpreting experimental results. khanacademy.org In a controlled experiment, the control group receives a standard treatment, a placebo, or no treatment, providing a baseline for comparison with the experimental group. scribbr.com

Randomization: Randomly assigning subjects to different experimental groups helps to ensure that the groups are equivalent at the start of the study, minimizing the risk of bias. scribbr.com

Environmental Control: For in vitro and in vivo studies, it is important to control environmental factors such as temperature, pH, and light exposure, as these can influence metabolic processes. sciencesocieties.org For instance, in cell culture experiments, maintaining a constant temperature and CO2 level is critical.

Monitoring and Validation: The performance of analytical instruments and experimental systems should be regularly monitored and validated to ensure accuracy and consistency. sciencesocieties.org This includes calibrating instruments and using quality control samples.

Future Directions in Glutathionedopa Research

Elucidation of Undefined Enzymatic and Regulatory Steps

While the formation of glutathionedopa from the reaction of dopaquinone (B1195961) with glutathione (B108866) is established, the precise enzymatic control and regulatory networks governing this process remain partially understood. smartweb-static.comnih.gov The initial oxidation of tyrosine to dopaquinone is catalyzed by tyrosinase, a critical rate-limiting enzyme in melanin (B1238610) synthesis. smartweb-static.comnih.gov The subsequent conjugation with glutathione can occur spontaneously, but the involvement of specific enzymes in facilitating this reaction in vivo is an area of active investigation.

Future research should focus on identifying and characterizing the enzymes that may catalyze or regulate the this compound synthesis pathway. While glutathione S-transferases (GSTs) are known to catalyze the conjugation of glutathione to a wide range of substrates, their specific role in this compound formation needs to be definitively established. scielo.br Furthermore, the enzymes responsible for the subsequent metabolism of this compound to cysteinyldopa (B216619), such as γ-glutamyltransferase and peptidases, have been identified in melanoma tissues and other organs like the kidney, but their regulation and tissue-specific activities require more detailed study. medicaljournalssweden.semedicaljournalssweden.senih.gov

Understanding the regulatory mechanisms that control the expression and activity of these enzymes is also crucial. This includes investigating the influence of transcription factors like Nrf2, AP-1, and NF-κB, which are known to regulate the synthesis of glutathione and related enzymes in response to oxidative stress. nih.govnih.gov Elucidating how these signaling pathways are integrated with the hormonal and cellular signals that control melanogenesis will provide a more complete picture of how pheomelanin production, and thus this compound levels, are controlled.

Table 1: Key Enzymes and Regulatory Factors in this compound Metabolism

| Component | Function | Known Involvement in this compound Pathway | Future Research Focus |

| Tyrosinase | Catalyzes the oxidation of tyrosine to dopaquinone. smartweb-static.comnih.gov | Essential for providing the dopaquinone precursor. smartweb-static.comnih.gov | Regulation of its activity and expression in pheomelanin-producing cells. |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to various substrates. scielo.br | Postulated to facilitate the reaction between dopaquinone and glutathione. | Definitive identification of specific GST isozymes involved and their kinetics. |

| γ-Glutamyltransferase (GGT) | Catalyzes the first step in the breakdown of glutathione conjugates. medicaljournalssweden.se | Involved in the conversion of this compound to cysteinyldopa. medicaljournalssweden.senih.gov | Tissue-specific expression and regulation of GGT activity in relation to this compound metabolism. |

| Peptidases | Cleave peptide bonds. | Involved in the final step of converting the intermediate to cysteinyldopa. medicaljournalssweden.se | Identification and characterization of the specific peptidases. |

| Nrf2, AP-1, NF-κB | Transcription factors regulating antioxidant response. nih.govnih.gov | Regulate the synthesis of glutathione, the precursor for this compound. nih.govnih.gov | Integration with melanogenic signaling pathways. |

Further Exploration of Extramelanocytic Roles and Metabolism

While this compound is primarily associated with pheomelanin synthesis in melanocytes, evidence suggests its presence and potential roles in other tissues. Studies have detected this compound in the spleen and skin of albino rats after dopa injection, indicating that its formation is not exclusively confined to pigmented cells. medicaljournalssweden.se This suggests the possibility of "accidental" or non-specific oxidation of dopa in various tissues, leading to the formation of this compound. medicaljournalssweden.se

Future research should aim to map the distribution of this compound and its metabolites in different organs and tissues to understand its systemic presence. jackwestin.com Investigating the metabolic fate of this compound in these extramelanocytic sites is crucial. For instance, while kidney homogenates can metabolize this compound, lung tissue and blood plasma appear to lack this capacity. medicaljournalssweden.senih.gov Understanding the tissue-specific differences in this compound metabolism will provide insights into its potential physiological or pathological roles in these locations. jackwestin.com The high metabolic activity of the liver and its central role in processing metabolites make it a key organ to investigate for this compound metabolism. jackwestin.com Similarly, the brain, with its high metabolic demands and reliance on specific energy sources, presents another important area for exploration. jackwestin.com

Integration with Broader Redox Biology and Disease Pathogenesis Studies

This compound is intrinsically linked to redox biology through its precursor, glutathione, a master antioxidant in the cell. nih.govresearchgate.net Disturbances in glutathione homeostasis are implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. nih.gov Therefore, future research should focus on integrating the study of this compound into the broader context of cellular redox status and its implications for disease.

Furthermore, the potential of this compound and its metabolites as biomarkers for diseases like melanoma is an area that warrants further investigation. nih.govfrontiersin.org While serum markers like LDH and S100b are currently used, their specificity and sensitivity can be limited. nih.govfrontiersin.org Exploring the utility of this compound and related compounds in early diagnosis, prognosis, and monitoring treatment response could lead to improved clinical management of melanoma.

Table 2: this compound in the Context of Redox Biology and Disease

| Research Area | Key Questions | Potential Implications |